3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole
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Overview
Description
3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole typically involves the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Knoevenagel condensation, where the reaction is catalyzed by a base such as piperidine or pyridine. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Catalysts and solvents used in industrial processes are selected to optimize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitric acid; often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the ethyl and methylidene substituents, resulting in different chemical and biological properties.
3-Ethyl-2-methylbenzothiazolium iodide: Contains an iodide ion, which can influence its reactivity and solubility.
2-Mercaptobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives, including 3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and methylidene groups can enhance its interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H13NS |
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Molecular Weight |
227.33 g/mol |
IUPAC Name |
3-ethyl-2-methylidenebenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C14H13NS/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15/h4-9H,2-3H2,1H3 |
InChI Key |
NXYSFGNJESMUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C)SC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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